2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid
Description
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid is a brominated organic compound with the molecular formula C18H4Br8N2O4. It is known for its high bromine content and is used primarily as a flame retardant in various industrial applications. The compound is characterized by its yellow powder form and high melting point.
Properties
IUPAC Name |
2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br4NO4/c1-2-3-4(13(21)22)18-11(19)5-6(12(18)20)8(15)10(17)9(16)7(5)14/h4H,2-3H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHDSURMZTIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid typically involves a multi-step process. The starting material, tetrabromophthalic anhydride, is first reacted with methanol to form tetrabromophthalic acid monomethyl ester. This intermediate is then reacted with ethylenediamine in methanol under reflux conditions to yield the final product. The reaction mixture is cooled, filtered, and dried to obtain the desired compound .
Chemical Reactions Analysis
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a flame retardant in the synthesis of high-performance polymers and resins.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is widely used in the production of flame-retardant materials, including plastics, textiles, and coatings
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid involves its interaction with molecular targets and pathways. The bromine atoms in the compound play a crucial role in its flame-retardant properties by interfering with the combustion process. The compound releases bromine radicals upon heating, which react with free radicals in the flame, thereby inhibiting the combustion process .
Comparison with Similar Compounds
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene foam insulation, HBCD has different physical and chemical properties.
Decabromodiphenyl ether (DecaBDE): Used in various applications, DecaBDE has a different bromine content and molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
